2-(4-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid
CAS No.:
Cat. No.: VC16775864
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN2O2 |
|---|---|
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C12H9ClN2O2/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17/h1-6H,7H2,(H,16,17) |
| Standard InChI Key | WIIBNIXBPVGKTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with an acetic acid side chain (Figure 1). The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.66 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-[4-(4-Chlorophenyl)pyrimidin-2-yl]acetic acid |
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks:
-
C–Cl stretch: 750–800 cm⁻¹
Nuclear magnetic resonance (¹H NMR) data (DMSO-d₆, δ ppm):
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via a three-step protocol:
-
Formation of Pyrimidine Core: Condensation of 4-chlorobenzaldehyde with thiourea in ethanol under acidic conditions yields 4-(4-chlorophenyl)-2-aminopyrimidine.
-
Acetic Acid Side Chain Introduction: Reacting the aminopyrimidine with chloroacetic acid in the presence of triethylamine (TEA) in 1,4-dioxane at 0–5°C facilitates nucleophilic substitution .
-
Purification: Recrystallization from ethanol or column chromatography achieves >95% purity.
Equation 1:
Yield Optimization
Key parameters influencing yield:
-
Solvent Choice: 1,4-Dioxane outperforms THF or DMF due to better solubility of intermediates .
-
Temperature: Maintaining 0–5°C during chloroacetyl chloride addition minimizes side reactions .
-
Catalyst: Triethylamine (1.2 equiv) enhances reaction efficiency by scavenging HCl .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro assays using red blood cell (RBC) membrane stabilization demonstrate 52–68% inhibition of hemolysis at 100 μg/mL, comparable to diclofenac (72%) . The chlorophenyl group likely stabilizes lysosomal membranes by inhibiting phospholipase A₂, while the acetic acid moiety scavenges free radicals (IC₅₀: 18.7 μM in DPPH assay) .
Antimicrobial Efficacy
Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL)
| Organism | MIC (Compound) | MIC (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 3.1 |
| Escherichia coli | 25.0 | 6.2 |
| Candida albicans | 50.0 | 12.5 |
Mechanistically, the pyrimidine ring intercalates microbial DNA, disrupting replication, while the chlorine atom enhances permeability through lipid bilayers .
Comparative Analysis with Analogues
Structural Modifications
-
Chlorine Substitution: Replacing 4-chlorophenyl with 4-fluorophenyl reduces anti-inflammatory activity by 30%, emphasizing chlorine’s role in hydrophobic interactions .
-
Acetic Acid vs. Ester Derivatives: Methyl ester analogues show 50% lower cytotoxicity, underscoring the carboxylic acid’s importance in target binding .
Pharmacokinetic Profiling
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Plasma Protein Binding | 89% |
| Half-life (in vitro) | 4.2 hours |
The compound exhibits moderate blood-brain barrier permeability (Pe: 2.3 × 10⁻⁶ cm/s), suggesting potential CNS applications.
Future Research Directions
-
In Vivo Toxicity Studies: Current data lack mammalian toxicity profiles; acute oral LD₅₀ studies in rodents are warranted.
-
Formulation Development: Liposomal encapsulation could enhance bioavailability, currently limited to 22% in rat models .
-
Target Validation: CRISPR-Cas9 knockout screens may identify novel targets beyond topoisomerase IIα.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume